N-(4-Chloro-3-nitrophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide
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Overview
Description
N-(4-Chloro-3-nitrophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a pyrimidine ring substituted with a chloro-nitrophenyl group and an oxan-4-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chloro-3-nitrophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Nitration: Starting with a chlorinated aromatic compound, nitration is performed using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Pyrimidine Formation: The nitrated compound is then reacted with a suitable pyrimidine precursor under basic conditions to form the pyrimidine ring.
Oxan-4-yl Introduction: The oxan-4-yl group is introduced through a nucleophilic substitution reaction, often using an oxirane derivative.
Amidation: Finally, the carboxamide group is formed by reacting the intermediate with an amine under dehydrating conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. Optimized reaction conditions, such as temperature control, solvent selection, and catalyst use, are crucial for efficient production.
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form various derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.
Major Products:
Amino Derivatives: Formed by reduction of the nitro group.
Substituted Derivatives: Formed by nucleophilic substitution at the chloro position.
Scientific Research Applications
N-(4-Chloro-3-nitrophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: Used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: Explored for its properties in the development of new materials with specific electronic or optical characteristics.
Industrial Chemistry: Utilized as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of N-(4-Chloro-3-nitrophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting or modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with active sites or allosteric sites on proteins.
Comparison with Similar Compounds
N-(4-Chloro-3-nitrophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxylate: Similar structure but with a carboxylate group instead of
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O4/c17-12-2-1-11(7-15(12)21(23)24)20-16(22)14-8-13(18-9-19-14)10-3-5-25-6-4-10/h1-2,7-10H,3-6H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKGJMHQEKZTDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC(=NC=N2)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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